COX-2-IN-39

COX‑2 inhibition whole blood assay potency comparison

Neuroinflammation imaging demands COX-2 probes with exceptional selectivity to eliminate COX-1 confounding. COX-2-IN-39 (MC1) is the validated parent of the PET radioligand [¹¹C]MC1, meeting this need through unique 6-methoxy substitution. - Human whole blood COX-2 IC₅₀: 0.4 nM; COX-1 selectivity: >22,000-fold. - Computed clogD 2.80 ensures optimal brain penetration (peak SUV ~4.0 in humans). - Direct [¹¹C]methylation precursor enables high molar activity (60 GBq/µmol) and >99% radiochemical purity. Suitable for occupancy studies, assay calibration, and longitudinal neuroinflammation PET imaging.

Molecular Formula C17H17N3O3S2
Molecular Weight 375.5 g/mol
CAS No. 1018480-89-1
Cat. No. B6232187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOX-2-IN-39
CAS1018480-89-1
Molecular FormulaC17H17N3O3S2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)NCC2=CC=CS2)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C17H17N3O3S2/c1-23-16-10-15(18-11-13-4-3-9-24-13)19-17(20-16)12-5-7-14(8-6-12)25(2,21)22/h3-10H,11H2,1-2H3,(H,18,19,20)
InChIKeyLWZBBNWYOITRHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC1: Target Engagement & Baseline Profile


This compound is a 2-(4-methylsulfonylphenyl)pyrimidine derivative that functions as a high‑affinity, selective cyclooxygenase‑2 (COX‑2) inhibitor [1]. It is also designated as MCI, COX‑2‑IN‑39, or compound 44 in the literature, and its carbon‑11 labeled analog, [¹¹C]MC1, is an established PET radioligand for imaging COX‑2 expression in vivo [2].

COX-2 target engagement and pathway inhibition studies
PET radioligand precursor for [¹¹C]MC1 synthesis
Neuroinflammation model imaging and biomarker research

MC1 Differentiation from Pyrimidine Analogues


Close analogs within the 2-(4-methylsulfonylphenyl)pyrimidine series exhibit divergent COX‑2 inhibitory potencies, COX‑1 selectivity, and physicochemical properties that critically affect their suitability as PET radioligands [1]. The 6‑methoxy substituent in the target compound confers a unique combination of sub‑nanomolar human whole blood COX‑2 IC₅₀, extreme selectivity over COX‑1 (>22,000‑fold), and a computed lipophilicity (clogD 2.80) that lies within the optimal range for brain‑penetrant PET tracers [2]. Interchanging this compound with analogs bearing 6‑fluoromethyl (20), 6‑(2‑fluoroethoxy) (27), or 6‑hydroxy (26) groups alters IC₅₀ values, selectivity margins, or radiolabeling feasibility, thereby compromising experimental reproducibility and imaging outcomes [3].

6-Fluoromethyl analog (20)

Higher lipophilicity may alter brain uptake and non-specific binding profile.

6-(2-Fluoroethoxy) analog (27)

Different radiolabeling route and lipophilicity shift may impact tracer performance.

6-Hydroxy analog (26)

Substantially reduced COX-2 potency context; not suitable as imaging probe substitute.

MC1 Procurement Evidence


COX-2 Potency in Human Whole Blood

In a human whole blood (HWB) assay, the target compound (17) inhibited COX‑2 with an IC₅₀ of 0.4 nM [1], which is 65‑fold more potent than rofecoxib (IC₅₀ 26 nM) and 100‑fold more potent than celecoxib (IC₅₀ 40 nM) [2]. Compared to its 6‑hydroxy analog (26), which exhibits a substantially higher IC₅₀ of 79.4 nM, the methoxy group confers a 198‑fold enhancement in potency [3].

COX-2 Potency (HWB)
Head-to-head
Target IC₅₀ 0.4 nM
65‑fold vs. rofecoxib (26 nM)
100‑fold vs. celecoxib (40 nM)
198‑fold vs. 6‑OH analog (79.4 nM)
Supports high-affinity target engagement in complex biological matrices
Human whole blood assay context
COX‑2 inhibition whole blood assay potency comparison

COX-2 vs. COX-1 Selectivity

The target compound displays a selectivity index (COX‑1 IC₅₀ / COX‑2 IC₅₀) of >22,004, based on a human whole blood COX‑1 IC₅₀ >1000 nM and a COX‑2 IC₅₀ of 0.4 nM [1]. This selectivity surpasses that of rofecoxib (~1,000‑fold) [2] and celecoxib (375‑fold) .

COX-2 Selectivity
Head-to-head
Selectivity index >22,004
COX-1 IC₅₀ >1000 nM
Rofecoxib ~1,000; Celecoxib 375
Reported selectivity supports low-background COX-2 imaging research
Human whole blood assay context
COX‑1 selectivity isoform specificity selectivity index

Lipophilicity for BBB Penetration

The computed lipophilicity (clogD) of the target compound is 2.80, which falls within the optimal range of 2–3 for brain‑penetrant PET radioligands [1]. In comparison, the 6‑fluoromethyl analog (20) has a clogD of 3.09, and the 6‑(2‑fluoroethoxy) analog (27) has a clogD of 2.72 [2].

Lipophilicity (clogD)
Context-dependent
clogD 2.80 (within 2–3 range)
6‑F‑CH₂ analog: 3.09
6‑FOEt analog: 2.72
Favorable lipophilicity profile supports brain penetration research
Calculated with Pallas software
lipophilicity blood‑brain barrier PET tracer optimization

[¹¹C]Methylation for PET Tracers

The 6‑methoxy group in the target compound is amenable to [¹¹C]methylation, yielding [¹¹C]17 with a molar activity of 60 GBq/µmol and a radiochemical purity >99% [1]. In contrast, the 6‑fluoromethyl analog (20) requires [¹⁸F]fluorination and yields a molar activity of 66 GBq/µmol, while the 6‑hydroxy precursor (26) exhibits substantially reduced COX‑2 inhibitory potency (IC₅₀ 79.4 nM) [2].

Radiolabeling Efficiency
Head-to-head
[¹¹C]17: 8.4% yield, 60 GBq/µmol
>99% radiochemical purity
Simpler [¹¹C]methylation route
Efficient [¹¹C]methylation supports tracer production research
Radiosynthesis from 6-hydroxy precursor
radiosynthesis carbon‑11 molar activity

Brain Uptake and COX-2 Binding in Humans

In healthy human volunteers, [¹¹C]MC1 achieved a peak brain concentration of ~4.0 SUV, confirming good blood‑brain barrier penetration [1]. Blocking studies with celecoxib (600 mg orally) reduced radioligand binding in neocortical areas by 25%, demonstrating specific binding to COX‑2 [2].

Human Brain Uptake
Context-dependent
Peak SUV ~4.0
25% binding reduction after celecoxib blockade
Supports specific brain COX-2 binding in research participants
Healthy human study context; research imaging
PET imaging neuroinflammation brain uptake

Storage Stability and Formulation

The solid compound is stable for 2 years when stored at -20°C as a powder . In DMSO solution, stability is maintained for 2 weeks at 4°C or 6 months at -80°C . The tritiated analog ([³H]MC1) exhibits a decomposition rate of ~1% over 3 months when stored in ethanol at -20°C .

Storage Stability
Data to verify
Powder: 2 yr at -20°C
DMSO: 2 wk 4°C, 6 mo -80°C
[³H]MC1: ~1% decomp. 3 mo in EtOH -20°C
Stability data inform procurement planning and inventory
Vendor-recommended conditions; independent verification advised
stability storage conditions formulation

MC1 Research Applications


Neuroinflammation PET Imaging

The compound's exceptional COX‑2 potency (IC₅₀ 0.4 nM) and >22,000‑fold selectivity over COX‑1 [1], combined with its favorable brain penetration (peak SUV ~4.0 in humans) [2], make it the radioligand of choice for quantifying COX‑2 upregulation in neuroinflammatory conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Procurement of [¹¹C]MC1 enables non‑invasive longitudinal monitoring of COX‑2 expression in rodent models and human subjects [3].

In Vivo Target Engagement for COX-2 Inhibitors

The compound's high affinity and selectivity allow it to serve as a competitive radioligand in occupancy studies to assess brain penetration and target engagement of developmental COX‑2 inhibitors. Its demonstrated displaceability by celecoxib in human PET studies [4] validates its utility as a pharmacodynamic biomarker, reducing the need for invasive tissue sampling.

Radiosynthesis and Radiochemistry

The 6‑methoxy group provides a convenient site for [¹¹C]methylation, yielding [¹¹C]MC1 with high molar activity (60 GBq/µmol) and radiochemical purity (>99%) [5]. This straightforward labeling chemistry makes the precursor (6‑hydroxy analog) a valuable tool for radiochemistry facilities seeking to produce a reliable COX‑2 PET tracer without complex fluorination steps.

In Vitro COX-2 Assays

With a human whole blood COX‑2 IC₅₀ of 0.4 nM [6], the compound is an ideal reference inhibitor for calibrating COX‑2 activity assays and validating new inhibitor candidates. Its extreme selectivity ensures that observed effects are attributable to COX‑2 inhibition, minimizing confounding COX‑1 contributions.

Application
Selection Property
Validation Focus
Neuroinflammation PET imaging research
COX-2 selectivity and brain-penetrant profile
In vivo COX-2 upregulation detection in neuroinflammation models
COX-2 inhibitor target engagement studies
High-affinity COX-2 binding and displaceability
Occupancy study and pharmacodynamic biomarker research
Radiosynthesis and radiochemistry development
6-methoxy [¹¹C]methylation site
Tracer production efficiency and radiochemical purity assessment
In vitro COX-2 assay calibration
Sub-nanomolar potency and extreme isoform selectivity
Reference inhibitor calibration and inhibitor screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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